molecular formula C20H32P2 B15197423 1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane

1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane

Cat. No.: B15197423
M. Wt: 334.4 g/mol
InChI Key: MPELCXWVXCYLMH-UHFFFAOYSA-N
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Description

1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane is a complex organophosphorus compound It is characterized by its unique structure, which includes two phosphol rings attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane typically involves the reaction of 1,4-dibromobutane with 2,3,4,5-tetramethylphospholide anion. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF). The reaction conditions generally include:

  • Temperature: 0°C to room temperature
  • Reaction time: Several hours to overnight
  • Inert atmosphere: Nitrogen or argon gas

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The phosphol rings can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.

Major Products

    Oxidation: Phosphine oxides

    Reduction: Regenerated phosphines

    Substitution: Substituted phosphol derivatives

Scientific Research Applications

1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane has several scientific research applications:

    Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a tool in biochemical studies.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(diphenylphosphino)butane: Another bidentate ligand used in catalysis.

    1,2-Bis(diphenylphosphino)ethane: A shorter-chain analog with similar applications.

    1,3-Bis(diphenylphosphino)propane: A compound with a different chain length but similar coordination properties.

Uniqueness

1,4-Bis(2,3,4,5-tetramethyl-1H-phosphol-1-yl)butane is unique due to its tetramethyl-substituted phosphol rings, which provide steric hindrance and electronic effects that can enhance the stability and reactivity of its metal complexes. This makes it particularly valuable in catalytic applications where selectivity and efficiency are crucial.

Properties

Molecular Formula

C20H32P2

Molecular Weight

334.4 g/mol

IUPAC Name

2,3,4,5-tetramethyl-1-[4-(2,3,4,5-tetramethylphosphol-1-yl)butyl]phosphole

InChI

InChI=1S/C20H32P2/c1-13-14(2)18(6)21(17(13)5)11-9-10-12-22-19(7)15(3)16(4)20(22)8/h9-12H2,1-8H3

InChI Key

MPELCXWVXCYLMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(P(C(=C1C)C)CCCCP2C(=C(C(=C2C)C)C)C)C

Origin of Product

United States

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